Regorafenib metabolite M4 is a significant active metabolite of regorafenib, a multi-kinase inhibitor primarily used in cancer therapy. Regorafenib itself is utilized for treating various malignancies, including colorectal cancer and gastrointestinal stromal tumors. The metabolite M4 is formed through metabolic processes primarily in the liver, involving cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases. Understanding the pharmacological properties and mechanisms of action of regorafenib metabolite M4 is crucial for optimizing therapeutic strategies and managing potential side effects.
Regorafenib metabolite M4 is derived from the parent compound regorafenib, which has the chemical structure of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. The classification of regorafenib metabolite M4 falls under the category of small molecule pharmaceuticals, specifically within the class of kinase inhibitors. This compound is primarily classified based on its mechanism of action as an inhibitor of several receptor tyrosine kinases involved in tumor growth and angiogenesis.
The synthesis of regorafenib metabolite M4 involves several steps starting from regorafenib. Key methods include:
Industrial production typically employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and monitoring during synthesis to ensure high purity and yield .
The molecular formula for regorafenib metabolite M4 is . The structural characteristics include:
The three-dimensional conformation influences its interaction with biological targets, impacting its pharmacokinetic properties .
Regorafenib metabolite M4 undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide as an oxidizing agent and NADPH as a reducing agent .
Regorafenib metabolite M4 exerts its pharmacological effects primarily through inhibition of receptor tyrosine kinases involved in tumor progression:
In vitro studies have shown that M4 exhibits similar inhibitory potency as regorafenib against these targets .
Regorafenib metabolite M4 possesses distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical applications .
Regorafenib metabolite M4 is primarily studied for its role in cancer therapy due to its potent inhibitory effects on multiple kinases involved in tumor growth:
Research continues to explore the full therapeutic potential of this metabolite, including its role in combination therapies and its effects on drug resistance mechanisms in cancer cells .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3